molecular formula C9H11BO5 B1588785 (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 221006-63-9

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1588785
CAS No.: 221006-63-9
M. Wt: 209.99 g/mol
InChI Key: YMNSQEWMBIZWOA-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO5. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and methoxycarbonyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, also known as METHYL 3-BORONO-4-METHOXYBENZOATE, is primarily used in the Suzuki–Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a metal catalyst, typically palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the synthesis of biaryl compounds, which are important in various fields including pharmaceuticals and materials science . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds. The specific effects would depend on the nature of the organic groups involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of the reaction . The compound’s stability might also be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Scientific Research Applications

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methoxycarbonyl groups can provide additional functional handles for further chemical modifications .

Properties

IUPAC Name

(2-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNSQEWMBIZWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431568
Record name [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221006-63-9
Record name [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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